N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a chemical compound that features a benzodiazole moiety, which is known for its diverse biological activities. This compound is classified as an amide due to the presence of the propanamide functional group. Benzodiazoles are commonly studied for their pharmacological properties, including anticancer and antimicrobial activities. The specific structure of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide allows it to participate in various chemical reactions, making it a valuable compound in both synthetic and medicinal chemistry.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide can be sourced from various chemical suppliers and is classified under the broader category of benzodiazole derivatives. These derivatives are recognized for their potential applications in pharmaceuticals and materials science due to their unique structural properties.
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves several steps:
The molecular formula of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is , with a molecular weight of 327.34 g/mol. The compound's structure includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 327.34 g/mol |
IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
InChI Key | WBZWFRZIRAWHSW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCN3C=CC(=O)NC3=O |
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide can undergo several chemical reactions:
Typical reagents include:
These reactions generally require controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is primarily linked to its interactions with biological targets such as enzymes or receptors:
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding its reactivity indicates that it can engage in various chemical transformations while maintaining structural integrity .
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several applications in scientific research:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity and material properties, making it a valuable subject for ongoing research in both chemistry and biology.
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide exemplifies the strategic assembly of heterocyclic pharmacophores through sequential transformations. A representative approach involves three critical stages: (1) formation of the benzimidazole core via cyclocondensation of o-phenylenediamine derivatives; (2) N-alkylation at the 1-position to introduce functionalized ethyl spacers; and (3) amide coupling with propanoic acid derivatives. This methodology was successfully adapted in the synthesis of epipodophyllotoxin-N-mustard hybrids, where benzodiazole intermediates served as key building blocks for anticancer agents [3].
A significant advancement involves piperazine linkers to enhance molecular flexibility and pharmacological properties. As demonstrated in NLRP3 inhibitor development, the synthesis commences with 4'-O-demethylepipodophyllotoxin (1), converted to the 4β-azide (2) and subsequently reduced to the 4β-amino compound (3). This advanced intermediate undergoes reductive amination with 4-(bis(2-chloroethyl)amino)benzaldehyde (4) to furnish the target hybrid (5) or DCC-mediated coupling with chlorambucil (6) to yield compound 7 [3]. Such multi-step sequences achieve moderate yields (45-68%) but require meticulous optimization of reaction conditions to suppress side-product formation.
Key Challenges and Solutions:
The ethyl bridge connecting the benzodiazole nucleus to the propanamide moiety serves as a critical spacer influencing conformational flexibility. N-Alkylation methodologies employ diverse electrophiles, with 2-chloroacetamide derivatives proving particularly effective. In the synthesis of NLRP3 inhibitors, alkylation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (26) with 2-chlorobenzyl bromide under triethylamine catalysis in acetonitrile achieved high yields (82%) [8]. This reaction demonstrates tolerance to various electron-withdrawing and electron-donating substituents on the benzyl ring.
Amidation strategies fall into two principal categories:
Recent advances utilize uranium-based coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluoroborate) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for superior efficiency. In automated peptide synthesis contexts, TBTU/HOBt-mediated amidation reduced coupling cycles to 30 minutes compared to 65 minutes for DCC-mediated methods while maintaining >95% coupling efficiency [4]. This approach proves invaluable for synthesizing propanamide conjugates with acid-sensitive functional groups.
Table 1: Comparative Efficiency of Amidation Agents for Propanamide Conjugation
Coupling Agent | Base | Solvent | Time (min) | Yield (%) | Epimerization Risk |
---|---|---|---|---|---|
DCC | NMM | DCM | 120 | 68 | Moderate |
HBTU/HOBt | DIPEA | DMF | 45 | 85 | Low |
TBTU/HOBt | DIPEA | DMF | 30 | 92 | Very Low |
CDI | None | THF | 90 | 75 | Low |
Solid-Phase Peptide Synthesis (SPPS) revolutionizes the production of complex benzodiazole-propanamide conjugates through iterative coupling cycles. The Fmoc/tBu strategy predominates, employing 4-methoxytriphenylmethyl (Mmt)-resin as the optimal support for acid-labile anchoring. The resin-bound 2-aminobenzenethiol (7) serves as the universal precursor, undergoing acylation with Fmoc-amino acids activated by TBTU/HOBt [9]. Following chain assembly, simultaneous cleavage and cyclization occurs under mild acidic conditions (1.1% TFA in DCM with triethylsilane scavenger), directly yielding 2-benzothiazolyl amino acids and peptides with minimal racemization (<2%).
Table 2: Performance Metrics: Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Overall Yield (5-step) | 62% ± 5% | 45% ± 8% |
Purity (Crude Product) | >85% | 60-75% |
Reaction Scale Flexibility | Limited (mg-g scale) | Unlimited (mg-kg scale) |
Automation Compatibility | Excellent | Poor |
Purification Requirements | Minimal | Extensive chromatography |
Synthesis Time (tetrapeptide) | 8 hours | 24-48 hours |
Solution-phase synthesis retains advantages for large-scale production (>100g), particularly for simple analogs without complex side-chain functionalities. The Ritter reaction exemplifies this approach, converting chloroacetonitrile with 4'-O-demethylepipodophyllotoxin directly to 4-chloroacetamido-4-deoxy-4'-demethylepipodophyllotoxin (14) in 91% yield [3]. This one-pot methodology eliminates solid support costs but requires extensive purification between steps.
Hybrid approaches gain traction where solution-phase synthesis generates advanced intermediates (e.g., 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one), followed by solid-phase diversification. This strategy capitalizes on the combinatorial potential of SPPS while maintaining the cost-efficiency of solution-phase methods for building block preparation. Patent literature reveals that solution-phase routes dominate industrial production due to simpler equipment requirements, while solid-phase methods accelerate medicinal chemistry exploration of structure-activity relationships [6].
Critical Considerations:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7